Porphyrin for YD 2dye

Vue d'ensemble

Description

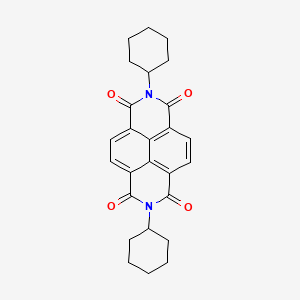

Porphyrin for YD 2 dye is a type of porphyrin dye . Porphyrins are tetrapyrrolic macrocycles with π-conjugated electronic systems that are ubiquitous in nature and have numerous biological and technological applications .

Synthesis Analysis

Porphyrins can be synthesized from 4-methylphthalic acid as a starting material through sequential multistep reactions . Strategies for the synthesis of functionalized porphyrins have now reached a state of refinement where pretty well any desired porphyrin can successfully be synthesized .Molecular Structure Analysis

The electronic geometries and optical properties of porphyrin dye sensitizers were systematically investigated by density functional theory (DFT) and time-dependent density functional theory (TD-DFT) . The geometrical parameters indicate that porphyrin dyes have similar conjugate length and charge transfer (CT) distance .Chemical Reactions Analysis

Porphyrins can engage in a multitude of contemporary applications ranging from solar energy generation to serving as catalysts for important chemical reactions . They can also function as useful theranostic agents, and as novel materials for a wide range of applications .Physical and Chemical Properties Analysis

Porphyrins have strong absorption bands in the visible region, versatile modifications of their core, and facile tuning of the electronic structures . They also have strong and wide absorption of solar light in the 400–750 nm range .Applications De Recherche Scientifique

Non-Enzymatic Electrochemical Sensors

Porphyrin-based dyes, specifically zinc porphyrin dye (YD2-o-C8), have been effectively utilized in the fabrication of non-enzymatic electrochemical sensors. These sensors exhibit exceptional electrochemical properties, primarily due to the swift electron transfer facilitated by the porphyrin dye when combined with materials like graphene oxide. The constructed sensors demonstrate high sensitivity, selectivity, and stability, making them suitable for practical applications in areas such as food analysis, clinical tests, and the pharmaceutical industry (Wu et al., 2018).

Dye-Sensitized Solar Cells (DSSCs)

Porphyrin dyes have been central to the advancement of dye-sensitized solar cells (DSSCs). The YD2-o-C8 dye, in particular, has been shown to significantly improve the efficiency and stability of perovskite solar cells. By incorporating YD2-o-C8 into perovskite films, a synergistic effect is achieved, enhancing both charge separation and defect passivation, leading to improved performance of solar cells (Zhou et al., 2019). In addition, various porphyrin dyes have been engineered to have push-pull frameworks and different electron-donating groups to optimize the spectral, electrochemical, and photovoltaic properties, further advancing the efficiency of DSSCs (Wu et al., 2010).

Photovoltaic Performance Enhancement

The integration of porphyrin dyes into DSSCs has been a focus for enhancing the photovoltaic performance. The introduction of specific molecular structures in the porphyrin dyes, such as phenylethynylene groups, has been shown to improve light-harvesting properties and, consequently, the overall conversion efficiencies of the cells. These modifications in the molecular structure lead to improved charge-transfer properties and electron injection efficiencies, showcasing the potential of porphyrin dyes in further optimizing DSSC performance (Chou et al., 2016).

Orientations Futures

Porphyrin sensitizers have exhibited power conversion efficiencies that are comparable to or even higher than those of well-established highly efficient DSSCs based on ruthenium complexes . The power conversion efficiency has increased up to ca. 13% by using a push–pull porphyrin with a cobalt-based redox shuttle . Future research may focus on further improving the efficiency and stability of porphyrin-based DSSCs .

Propriétés

IUPAC Name |

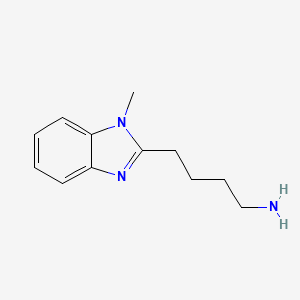

5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N4/c1-45(2,3)31-21-29(22-32(25-31)46(4,5)6)43-39-17-13-35(49-39)27-37-15-19-41(51-37)44(42-20-16-38(52-42)28-36-14-18-40(43)50-36)30-23-33(47(7,8)9)26-34(24-30)48(10,11)12/h13-28,49-50H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZLWIFJBMLXKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C=C4)N3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.